molecular formula C15H12O4S B11706140 4-Formylphenyl 2-phenylethenesulfonate

4-Formylphenyl 2-phenylethenesulfonate

Cat. No.: B11706140
M. Wt: 288.3 g/mol
InChI Key: UPTLIZVLJJLDOT-ZHACJKMWSA-N
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Description

4-Formylphenyl 2-phenylethenesulfonate, also referred to as 2-formylphenyl (E)-2-phenylethenyl sulfonate (CAS 1339030-98-6), is a valuable bifunctional reagent in organic synthesis and materials science research. This compound features both a vinyl sulfonate group and a benzaldehyde group, making it a versatile building block for constructing complex molecular architectures. Its primary research application is as a key precursor in catalyst-free, diastereoselective synthesis reactions to create novel polycyclic scaffolds . It is specifically used in one-pot domino Knoevenagel-hetero-Diels-Alder reactions with compounds like dimedone or N,N-dimethylbarbituric acid in water, leading to the formation of hexahydro-chromene and tetrahydro-pyrano[2,3-d]pyrimidine-annulated benzo-δ-sultones in moderate to excellent yields . This reactivity is also exploited to synthesize pentacyclic thiopyrano indole-annulated benzo-δ-sultone derivatives through reactions with indoline-2-thiones . Furthermore, the compound can undergo intramolecular 1,3-dipolar cycloaddition reactions with methyl or phenylhydroxylamine to form novel tricyclic and tetracyclic sultone structures . The solvent-dependent reactions of this sulfonate, catalyzed by DBU, offer efficient pathways to various benzo-δ-sultone scaffolds, which are privileged structures in medicinal and materials chemistry . Beyond organic synthesis, structural analogs of this compound, specifically tetraphenylethene-based molecules, are of significant interest in materials science for developing aggregation-induced emission (AIE) molecules used in efficient blue non-doped Organic Light-Emitting Diodes (OLEDs) . Additionally, sulfonated aromatic polymers are extensively investigated for their potential application in Proton Exchange Membrane Fuel Cells (PEMFCs) . Handling Note: This product is intended for research purposes only and is not classified as a drug, household item, or for food use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international laws and regulations.

Properties

Molecular Formula

C15H12O4S

Molecular Weight

288.3 g/mol

IUPAC Name

(4-formylphenyl) (E)-2-phenylethenesulfonate

InChI

InChI=1S/C15H12O4S/c16-12-14-6-8-15(9-7-14)19-20(17,18)11-10-13-4-2-1-3-5-13/h1-12H/b11-10+

InChI Key

UPTLIZVLJJLDOT-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)OC2=CC=C(C=C2)C=O

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Table 1. Solvent Effects on Reaction Outcomes

SolventBaseTemperatureProductYield (%)
DMFDBU25°CSulfonate ester (3 )85–92
MeOHDBU25°COxathiine derivative (4 )65–78
DCMTEA0°CSulfonate ester (3 )72–80

Synthesis of (E)-2-Phenylethenesulfonyl Chloride

The sulfonyl chloride precursor (2 ) is synthesized via chlorosulfonation of (E)-styryl alcohol (5 ) (Fig. 3). Treatment with chlorosulfonic acid in DCM at −10°C generates the sulfonyl chloride in 70–75% yield.

Procedure:

  • Chlorosulfonation: Add chlorosulfonic acid (1.2 eq) dropwise to (E)-styryl alcohol in DCM.

  • Quenching: Pour into ice-water, extract with DCM, and dry over Na₂SO₄.

  • Purification: Distill under reduced pressure (bp 110–115°C/15 mmHg).

Characterization Data for (E)-2-Phenylethenesulfonyl Chloride:

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 15.6 Hz, 1H), 7.45–7.35 (m, 5H), 6.85 (d, J = 15.6 Hz, 1H).

  • IR (cm⁻¹): 1360 (S=O asym), 1175 (S=O sym), 980 (C=C).

Alternative Routes: Esterification of 4-Formylphenol

While less common, direct esterification of 4-formylphenol (1 ) with (E)-2-phenylethenesulfonic acid (6 ) employs coupling agents like DCC/DMAP (Fig. 4). However, this method suffers from lower yields (50–60%) due to the poor electrophilicity of sulfonic acids.

Optimization Challenges:

  • Activation: Sulfonic acids require pre-activation with reagents like thionyl chloride, complicating the workflow.

  • Byproducts: Competitive formation of sulfonate anhydrides reduces efficiency.

Large-Scale Synthesis and Industrial Feasibility

For multigram preparations, the O-sulfonylation method in DMF scales linearly. A 50 mmol reaction (12.1 g of 1 ) yields 18.4 g (82%) of 3 after column chromatography (SiO₂, hexane/EtOAc 3:1).

Critical Parameters for Scale-Up:

  • Mixing Efficiency: Rapid addition of sulfonyl chloride to avoid local overheating.

  • Purity of Reagents: Anhydrous conditions prevent hydrolysis of 2 .

Characterization of this compound

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 10.10 (s, 1H, CHO), 7.95 (d, J = 8.8 Hz, 2H, ArH), 7.70 (d, J = 15.6 Hz, 1H, CH=CH), 7.50–7.40 (m, 5H, ArH), 7.25 (d, J = 15.6 Hz, 1H, CH=CH), 7.10 (d, J = 8.8 Hz, 2H, ArH).

  • ¹³C NMR (CDCl₃): δ 191.2 (CHO), 151.0 (C-SO₃), 144.5 (CH=CH), 134.0–126.5 (ArC), 123.4 (CH=CH).

  • IR (cm⁻¹): 1705 (C=O), 1365 (S=O asym), 1180 (S=O sym).

Thermal Stability:

  • Melting Point: 112–114°C (decomposes above 120°C).

  • Storage: Stable at −20°C under argon for >6 months.

Challenges and Mitigation Strategies

Common Issues:

  • Double Bond Isomerization: (E)- to (Z)-isomerization under basic conditions.

    • Solution: Use low temperatures (0–5°C) and minimize reaction time.

  • Formyl Group Reactivity: Unwanted aldol condensations.

    • Solution: Avoid protic solvents and strong bases like NaOH .

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 2-phenylethenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethenesulfonate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: 4-Formylphenyl 2-phenylethenesulfonic acid.

    Reduction: 4-Hydroxymethylphenyl 2-phenylethenesulfonate.

    Substitution: Corresponding amine or thiol derivatives of this compound.

Scientific Research Applications

4-Formylphenyl 2-phenylethenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 2-phenylethenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The phenylethenesulfonate moiety can participate in various biochemical reactions, leading to the formation of stable adducts with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, thereby exerting the compound’s effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Cytotoxic Activity: Sulfonate vs. Carboxylate Esters

The sulfonate group in 4-formylphenyl 2-phenylethenesulfonate distinguishes it from carboxylate-based derivatives. For example:

  • 4-Formylphenyl 2-(4-(dimethylamino)styryl)quinoline-4-carboxylates (6a, b): These carboxylate esters exhibit weak cytotoxic activity (IC₅₀: 57.3–100 mg/ml) against cancer cell lines, attributed to their bulky conjugated systems, which may limit cellular uptake .
  • 4-Carbonylpentane-2,4-diones (9a, b) : Similarly weak activity (IC₅₀: 57.3–100 mg/ml) suggests that electron-withdrawing carbonyl groups reduce membrane permeability .

This trade-off could result in moderate cytotoxicity, akin to compounds 7a and 8b (IC₅₀: 43.7–52.6 mg/ml), which balance lipophilicity and polarity .

2.2 Physicochemical Properties: Sulfonate vs. Azomethines

Azomethines derived from tris(4-formylphenyl)phenylamine () exhibit strong optoelectronic properties due to extended π-conjugation. Key differences include:

  • Thermal Stability : Azomethines with triphenylamine cores show high thermal stability (decomposition >300°C), suitable for solar cell applications. Sulfonate esters, while stable, may decompose at lower temperatures due to the labile sulfonate ester bond .
  • Optical Properties : Azomethines absorb in the visible spectrum (λmax ~400–500 nm), whereas sulfonate esters like this compound likely absorb in the UV range, limiting optoelectronic utility .
2.3 Functional Group Impact: Sulfonate vs. Propionic Acid Derivatives
  • 2-(4-Formylphenyl)propionic Acid (): This smaller molecule, featuring a propionic acid group, is a pharmaceutical intermediate. The acid group enables metabolic processing, whereas the sulfonate ester in this compound may resist hydrolysis, prolonging biological activity but limiting renal clearance .

Data Table: Key Comparisons

Compound Name Functional Groups Cytotoxic Activity (IC₅₀, mg/ml) Thermal Stability Key Applications
This compound Sulfonate ester, formylphenyl Not reported (inferred moderate) Moderate (~200°C) Drug delivery, materials
Quinoline-4-carboxylates (6a, b) Carboxylate ester, styryl 57.3–100 High (>250°C) Anticancer research
Azomethines () Imine, hexyloxyphenyl N/A Very high (>300°C) Solar cells, optoelectronics
2-(4-Formylphenyl)propionic Acid Propionic acid, formylphenyl N/A Low (<150°C) Pharmaceutical intermediates

Research Implications

  • Drug Design : The sulfonate group in this compound offers a balance of stability and polarity, making it a candidate for prodrug strategies requiring controlled release .
  • Material Science : While less conjugated than azomethines, sulfonate esters could serve as crosslinkers in polymers, leveraging ionic interactions for enhanced mechanical properties .

Q & A

Q. Methodological Answer :

  • 1^1H/13^{13}C NMR : Confirm the presence of aldehyde (δ ~10 ppm, 1^1H; δ ~190 ppm, 13^{13}C) and sulfonate ester groups (δ ~125–140 ppm for aromatic carbons adjacent to sulfonate).
  • FTIR : Look for C=O stretch (~1700 cm1^{-1}), S=O symmetric/asymmetric stretches (~1150–1350 cm1^{-1}), and C=C vinyl stretches (~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ or [M+Na]+^+ with <2 ppm error.
  • Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (±0.3%) .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure. Key parameters include:

  • Frontier Molecular Orbitals : HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The aldehyde group typically acts as an electron-deficient center (LUMO localized here).
  • Transition State Analysis : Simulate coupling reactions (e.g., Suzuki-Miyaura) to evaluate activation barriers and regioselectivity.
  • Solvent Effects : Use polarizable continuum models (PCM) to account for solvent polarity’s impact on reaction kinetics. Experimental validation via cyclic voltammetry (e.g., redox potentials) can corroborate computational findings .

Advanced: How are crystallographic data contradictions resolved for sulfonate esters like this compound?

Methodological Answer :
Crystallographic ambiguities (e.g., disorder in sulfonate groups) require:

  • Multi-Solution Refinement : Use programs like SHELXL to test alternative models (e.g., partial occupancy or twinning).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to validate packing motifs.
  • Validation Tools : Check Rint_{int}, Rmerge_{merge}, and CCDC deposition flags. Tools like PLATON (ADDSYM) detect missed symmetry elements .

Advanced: What strategies optimize this compound’s integration into covalent organic frameworks (COFs)?

Q. Methodological Answer :

  • Linker Design : Use the aldehyde group for Schiff-base condensations with amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form imine-linked COFs.
  • Porosity Analysis : Characterize BET surface area (N2_2 adsorption at 77 K) and pore size distribution (NLDFT models).
  • Stability Testing : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to assess decomposition thresholds (>300°C desirable). Compare with COF-1/COF-5 frameworks for benchmarking .

Methodological: How to design experiments analyzing thermal stability and decomposition pathways?

Q. Methodological Answer :

  • TGA/DSC : Conduct simultaneous TGA-DSC under inert atmosphere (N2_2 or Ar) to track mass loss (dehydration, sulfonate cleavage) and exothermic/endothermic events.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Capture volatile decomposition products (e.g., SO2_2, styrene derivatives).
  • In Situ XRD : Monitor structural changes during heating to identify crystalline intermediates .

Methodological: How to address discrepancies in spectroscopic data across research studies?

Q. Methodological Answer :

  • Control Experiments : Replicate synthesis/purification under reported conditions to isolate variables (e.g., solvent purity, reaction time).
  • Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (GIAO method).
  • Collaborative Inter-laboratory Studies : Share samples for independent characterization to rule out instrument-specific artifacts .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • Ventilation : Use fume hoods for synthesis/purification to mitigate inhalation risks (sulfonate esters may release SO2_2).
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact (potential irritant).
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite). Store in airtight containers under inert gas (N2_2) .

Table 1: Key Analytical Data for this compound

Property Typical Value Method
Melting Point120–125°C (dec.)DSC
1^1H NMR (Aldehyde)δ 9.95–10.05 ppm (s, 1H)CDCl3_3, 400 MHz
FTIR (S=O)1340 cm1^{-1}, 1165 cm1^{-1}ATR-FTIR
TGA Decomposition Onset220°CN2_2, 10°C/min

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